molecular formula C23H23ClN4O5S B2860558 N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride CAS No. 1330372-22-9

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride

Cat. No.: B2860558
CAS No.: 1330372-22-9
M. Wt: 502.97
InChI Key: JATXQRBCNRLOIH-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a complex organic compound that features multiple functional groups, including a dioxolo ring, a benzo thiazole ring, and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride typically involves multi-step organic synthesis. The process may include:

  • Formation of the dioxolo-benzo-thiazole core through cyclization reactions.
  • Introduction of the dimethylamino propyl group via alkylation or amination reactions.
  • Coupling with the isoindolinone moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Potential oxidation of the thiazole ring or other functional groups.

    Reduction: Reduction of the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include modified versions of the original compound with different functional groups or ring structures.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.

Industry

In industry, it might find applications in the development of new materials, pharmaceuticals, or chemical processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzo-thiazole derivatives, dioxolo compounds, or isoindolinone derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S.ClH/c1-25(2)8-5-9-26(23-24-16-10-17-18(32-13-31-17)11-19(16)33-23)20(28)12-27-21(29)14-6-3-4-7-15(14)22(27)30;/h3-4,6-7,10-11H,5,8-9,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATXQRBCNRLOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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